molecular formula C11H8O2 B8518297 5-Methyl-[1,2]naphthoquinone

5-Methyl-[1,2]naphthoquinone

Cat. No. B8518297
M. Wt: 172.18 g/mol
InChI Key: POXSUXJVLMZIID-UHFFFAOYSA-N
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Patent
US07132419B2

Procedure details

5-Methyl-1-tetralone was prepared from o-tolualdehyde according to the literature (J. Med Chem 1997, 40, 3014–3024). Treatment of 5-methyl-1-tetralone with selenium dioxide as described in Reference Example 1A yielded 5-methyl-[1,2]naphthoquinone. This was reacted with 2,3-diamino-benzoic acid, diacetate salt, as described in Reference Example 1A to yield the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C(C=[O:8])=CC=CC=1.[CH3:10][C:11]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:12]=1[CH2:13][CH2:14][CH2:15][C:16]2=[O:21].[Se](=O)=O>>[CH3:10][C:11]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:12]=1[CH2:13][CH2:14][CH2:15][C:16]2=[O:21].[CH3:10][C:11]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:12]=1[CH:13]=[CH:14][C:15](=[O:8])[C:16]2=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2CCCC(C2=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C2CCCC(C2=CC=C1)=O
Name
Type
product
Smiles
CC1=C2C=CC(C(C2=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07132419B2

Procedure details

5-Methyl-1-tetralone was prepared from o-tolualdehyde according to the literature (J. Med Chem 1997, 40, 3014–3024). Treatment of 5-methyl-1-tetralone with selenium dioxide as described in Reference Example 1A yielded 5-methyl-[1,2]naphthoquinone. This was reacted with 2,3-diamino-benzoic acid, diacetate salt, as described in Reference Example 1A to yield the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C(C=[O:8])=CC=CC=1.[CH3:10][C:11]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:12]=1[CH2:13][CH2:14][CH2:15][C:16]2=[O:21].[Se](=O)=O>>[CH3:10][C:11]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:12]=1[CH2:13][CH2:14][CH2:15][C:16]2=[O:21].[CH3:10][C:11]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:12]=1[CH:13]=[CH:14][C:15](=[O:8])[C:16]2=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2CCCC(C2=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C2CCCC(C2=CC=C1)=O
Name
Type
product
Smiles
CC1=C2C=CC(C(C2=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.